Glycerylstearatecitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

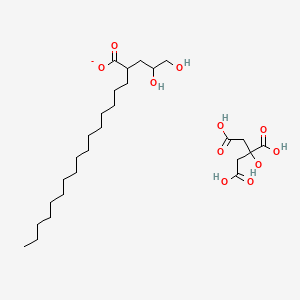

2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHMAMDQIBRUNC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49O11- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biodegradability Mechanism of Glyceryl Stearate Citrate: A Mechanistic & Experimental Guide

The following technical guide details the biodegradability mechanism of Glyceryl Stearate Citrate (GSC). It is structured for researchers and formulation scientists, focusing on the molecular kinetics, enzymatic pathways, and experimental validation of this anionic emulsifier.

Executive Summary

Glyceryl Stearate Citrate (GSC) is a hydrophilically modified partial glyceride, chemically defined as the citric acid ester of glyceryl stearate. It functions as a potent anionic emulsifier in pharmaceutical and cosmetic applications.[1][2] Its environmental profile is defined by Ready Biodegradability , driven by the enzymatic lability of its ester linkages.

Unlike persistent organic pollutants (POPs), GSC undergoes rapid mineralization through a two-phase mechanism:

-

Primary Biodegradation: Extracellular hydrolysis of ester bonds by lipases and esterases.

-

Ultimate Biodegradation: Intracellular catabolism of the resulting metabolites (glycerol, stearic acid, citric acid) via standard biochemical pathways (β-oxidation, Glycolysis, Krebs Cycle).

This guide delineates these pathways and provides a validated experimental framework (OECD 301F) for assessing GSC kinetics, addressing the specific challenges posed by its low water solubility.

Molecular Architecture & Lability

To understand the degradation mechanism, one must first analyze the substrate. GSC is not a single molecule but a distribution of species, primarily consisting of a glycerol backbone esterified with:

-

C18:0 Fatty Acid (Stearic Acid): Provides lipophilicity.

-

Citric Acid: Provides hydrophilicity and anionic charge.[3][4]

The Lability of Ester Bonds

The biodegradability of GSC hinges on the thermodynamic instability of its ester linkages (

-

Bond Energy: The ester bond has a resonance stabilization energy of approx. 18-20 kcal/mol, making it susceptible to nucleophilic attack.

-

Steric Hindrance: The bulky stearic acid chain (

) slows initial water access, but the hydrophilic citrate moiety facilitates the recruitment of interfacial enzymes (lipases).

Mechanistic Pathways of Biodegradation

The degradation of GSC follows a linear disassembly line. It does not require novel microbial enzymes; rather, it utilizes ubiquitous hydrolases found in activated sludge and soil microbiomes.

Phase I: Extracellular Hydrolysis

Microorganisms generally cannot transport large emulsifier molecules across the cell membrane. They secrete extracellular enzymes to cleave GSC into assimilable units.

-

Enzymatic Drivers:

-

Lipases (EC 3.1.1.3): Act at the oil-water interface. They target the fatty acid ester bond at the sn-1 or sn-3 position of the glycerol backbone.[5]

-

Esterases (EC 3.1.1.1): Hydrolyze the more soluble citrate esters.

-

-

The Pathway:

-

Step 1: Hydrolysis of the Citrate ester, releasing free Citric Acid and Glyceryl Monostearate (GMS) .

-

Step 2: Hydrolysis of the Stearate ester, releasing Stearic Acid and Glycerol .

-

Phase II: Cellular Uptake & Catabolism (Ultimate Biodegradation)

Once cleaved, the three metabolites are transported into the cell and mineralized into

| Metabolite | Pathway Entry Point | Energy Yield (ATP) | Final Fate |

| Glycerol | Phosphorylated to Glycerol-3-P | ~30-32 (via Glucose path) | Mineralized to |

| Stearic Acid | Activated to Stearoyl-CoA | ~120 (per C18 molecule) | Acetyl-CoA |

| Citric Acid | Direct intermediate of the Krebs Cycle (TCA) | N/A (Catalytic intermediate) | Oxidized to |

Visualization of Degradation Pathways

The following diagram illustrates the disassembly of GSC and the metabolic funneling of its components.

Figure 1: Mechanistic pathway of GSC biodegradation, detailing the enzymatic cleavage and subsequent metabolic fate of the constituent moieties.

Experimental Validation: The OECD 301F Protocol

Validating the biodegradability of GSC requires adhering to the OECD 301 series (Ready Biodegradability). However, GSC presents a technical challenge: Low Water Solubility . Standard direct addition can lead to poor bioavailability and false negatives.

Recommended Protocol: OECD 301F (Manometric Respirometry) with ISO 10634 modifications.[6]

Why OECD 301F?

-

Direct Measurement: Measures

consumption directly, which is less susceptible to interference from adsorption than Carbon removal methods (DOC die-away). -

High Inoculum: Allows for a robust microbial population to tackle the emulsified substrate.

Step-by-Step Methodology

Step 1: ThOD Calculation (Theoretical Oxygen Demand)

Before testing, calculate the theoretical oxygen required to mineralize GSC.

Formula:

-

Note: For GSC, approximate the stoichiometry based on the dominant diester species.

Step 2: Sample Preparation (Crucial for GSC)

-

Challenge: GSC forms waxy pellets or powders that float/clump.

-

Solution (ISO 10634):

-

Ultrasonic Dispersion: Weigh GSC into the test medium. Sonicate at 20-40 kHz for 15 minutes to create a fine, stable dispersion.

-

Adsorption (Alternative): Dissolve GSC in a volatile solvent (e.g., acetone), apply to silica gel, evaporate the solvent, and add the coated silica to the test vessel. This maximizes surface area.

-

Step 3: System Setup

-

Vessels: Closed respirometer bottles containing mineral medium + inoculum (activated sludge, 30 mg/L SS).

-

Conditions: Dark, 22°C ± 1°C, continuous stirring.

-

Controls:

-

Blank (Inoculum only).

-

Reference (Sodium Benzoate) to verify sludge activity.

-

Toxicity Control (GSC + Sodium Benzoate) to ensure GSC is not bacteriostatic.

-

Step 4: Data Interpretation

-

Pass Level:

ThOD within a 10-day window (once 10% degradation is reached). -

Plateau: Degradation usually plateaus as the substrate is exhausted.

Experimental Workflow Diagram

Figure 2: Workflow for assessing GSC biodegradability using OECD 301F with solubility enhancements.

Kinetics & Environmental Factors[6]

The rate of GSC biodegradation is not constant; it follows first-order kinetics relative to the available surface area of the emulsion droplets.

| Factor | Impact on GSC Degradation | Mechanism |

| pH | High (Alkaline pH accelerates) | Ester bonds are susceptible to base-catalyzed hydrolysis (saponification) even without enzymes. |

| Temperature | Moderate ( | Enzymatic activity increases with temp until denaturation. Low temp (<10°C) significantly slows lipase activity. |

| Microbial Density | High | Higher CFU counts increase the concentration of extracellular lipases, overcoming the steric hindrance of the stearate chain. |

| Acclimatization | Low Requirement | Because GSC mimics natural fats (triglycerides), unacclimated sludge degrades it readily. |

References

-

OECD. (1992). Test No. 301: Ready Biodegradability.[7][8] OECD Guidelines for the Testing of Chemicals, Section 3.[6] Link

-

ISO. (1995). ISO 10634: Water quality — Guidance for the preparation and treatment of poorly water-soluble organic compounds for the subsequent evaluation of their biodegradability in an aqueous medium.[6]Link

-

Fiume, M. M., et al. (2014). Safety Assessment of Monoglyceryl Monoesters as Used in Cosmetics.[9] International Journal of Toxicology (CIR Supplement). Link

-

JECFA (FAO/WHO). (2014). Safety evaluation of certain food additives: Citric and fatty acid esters of glycerol (CITREM).[10][11] WHO Food Additives Series: 69. Link

-

Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews. Link

Sources

- 1. avenalab.com [avenalab.com]

- 2. GLYCERYL STEARATE CITRATE: NEW MODERN COSMETIC EMULSIFIER | IX International Congress “Engineering, Environment and Materials in Process Industry” – EEM2025 [eem.tfzv.ues.rs.ba]

- 3. ulprospector.com [ulprospector.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 7. one.oecd.org [one.oecd.org]

- 8. umweltbundesamt.de [umweltbundesamt.de]

- 9. Glyceryl Stearate Citrate - Descrizione [tiiips.com]

- 10. In vitro digestion of citric acid esters of mono- and diglycerides (CITREM) and CITREM-containing infant formula/emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WHO | JECFA [apps.who.int]

Physicochemical Characterization of Glyceryl Stearate Citrate: A Technical Guide for Formulation Scientists

Executive Summary

Glyceryl Stearate Citrate (GSC) represents a class of robust, anionic, oil-in-water (O/W) emulsifiers distinguished by their dual functionality: high-performance emulsification and physiological compatibility.[1][2][3][4] Unlike simple ethoxylated emulsifiers, GSC relies on a specific molecular architecture—a glycerol backbone esterified with stearic acid (lipophilic) and citric acid (hydrophilic/anionic)—to provide electrosteric stabilization .

This guide details the physicochemical characterization of GSC, moving beyond basic certificate of analysis (CoA) parameters to advanced structural and functional analysis. It is designed for researchers developing stable topical formulations, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Molecular Architecture & Functional Attributes

Chemical Structure and HLB

GSC is a citric acid ester of mono- and diglycerides of stearic (C18) and palmitic (C16) acids. Its efficacy stems from its amphiphilic nature:

-

Lipophilic Tail: The stearyl chain anchors deeply into the oil phase (dispersed phase).

-

Hydrophilic Head: The citrate group protrudes into the aqueous phase. At pH > 5.5, the carboxyl groups of the citrate moiety ionize, creating a negative charge sheath around the droplet.

Hydrophilic-Lipophilic Balance (HLB): Typically 10–12 .[5][6]

-

Implication: This intermediate HLB makes GSC ideal for O/W emulsions but often requires a co-emulsifier (e.g., Glyceryl Stearate or Fatty Alcohols) to optimize packing density at the interface.

Mechanism of Stabilization

GSC stabilizes emulsions via Electrosteric Stabilization , a hybrid mechanism combining:

-

Electrostatic Repulsion: The anionic citrate headgroups generate a negative Zeta potential (typically -30mV to -50mV), preventing droplet coalescence via Coulombic repulsion.

-

Steric Hindrance: The bulky citrate group provides physical spacing between droplets.

Visualization: GSC Stabilization Mechanism

The following diagram illustrates the orientation of GSC molecules at the oil-water interface and the resulting stabilization forces.

Caption: Schematic of Glyceryl Stearate Citrate at the O/W interface.[1][2] The anionic citrate headgroup provides the critical electrostatic barrier against coalescence.

Critical Quality Attributes (CQAs) & Raw Material Analysis

Before formulation, the raw material must be characterized to ensure batch-to-batch consistency. The following parameters are critical for predicting performance.

| Parameter | Typical Range | Scientific Relevance (Causality) |

| Acid Value | 15 – 25 mg KOH/g | Measures free acidity. High values indicate incomplete esterification or hydrolysis, potentially lowering pH and destabilizing acid-sensitive actives. |

| Saponification Value | 230 – 260 mg KOH/g | Indicates the average molecular weight of fatty acid chains. Deviations affect the HLB and packing density at the interface. |

| Melting Point | 59 – 64 °C | Critical for process design. The oil phase must be heated above this point (typically 75-80°C) to ensure complete melting and proper interfacial alignment. |

| Iodine Value | < 3.0 g I₂/100g | Measures unsaturation. Low values are preferred to prevent oxidation (rancidity) and ensure a high melting point for structural rigidity. |

| pH (10% aqueous) | 5.5 – 8.0 | GSC is anionic; it requires a pH > 5.5 to maintain ionization (COO-). At low pH (<5), the citrate protonates, losing charge and stability. |

Advanced Physicochemical Characterization

To move beyond basic compliance, the following techniques characterize the functional state of GSC in a formulation.

Thermal Analysis (DSC)

Why it matters: GSC is a lipid-based excipient. Like all lipids, it exhibits polymorphism —the ability to exist in different crystalline forms (

-

Technique: Differential Scanning Calorimetry (DSC).[7][8][9]

-

Target Data: Melting onset (

), Peak melting temperature ( -

Interpretation: A sharp endothermic peak at ~60°C indicates a pure, crystalline material. Broadening suggests impurities or mixed polymorphs.

Crystallinity (XRD)

Why it matters: In Solid Lipid Nanoparticles (SLNs), the crystallinity of the GSC shell determines drug release rates. A highly crystalline shell effectively traps the drug but may expel it over time (expulsion).

-

Technique: X-Ray Diffraction (XRD).

-

Target Data: Wide-angle scattering patterns.[8]

-

Interpretation: Sharp peaks indicate high crystallinity (ordered packing). Diffuse halos indicate amorphous regions (better for drug loading).

Interfacial Rheology & Zeta Potential

Why it matters: These predict long-term physical stability.

-

Zeta Potential: For GSC emulsions, a value more negative than -30 mV is required for electrostatic stability.

-

Rheology: Oscillatory sweep tests (G' vs G'') determine if the GSC forms a viscoelastic network (gel) in the continuous phase, which retards creaming.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorphism

Objective: To determine the melting behavior and detect polymorphic transitions of GSC raw material or within a lipid nanoparticle.

-

Sample Preparation: Weigh 2–5 mg of GSC into a standard aluminum pan. Hermetically seal the pan (pinhole lid if volatiles are suspected, though GSC is non-volatile).

-

Reference: Use an empty, hermetically sealed aluminum pan.

-

Instrument Purge: Nitrogen gas at 50 mL/min to prevent oxidation.

-

Thermal Cycle:

-

Heat 1: Ramp from 20°C to 90°C at 10°C/min. (Erases thermal history).

-

Cool: Ramp from 90°C to 0°C at 10°C/min. (Induces crystallization).

-

Heat 2: Ramp from 0°C to 90°C at 10°C/min. (Analyzes the stable polymorphic form).

-

-

Analysis: Integrate the melting peak of the second heating cycle. Report

and

Protocol B: Emulsion Stability Stress Testing

Objective: To validate the electrosteric stability provided by GSC under accelerated conditions.

-

Formulation: Prepare a standard O/W emulsion with 2.0% GSC, 15% Caprylic/Capric Triglyceride, and water (q.s.). Adjust pH to 6.0.

-

Centrifugation: Aliquot 10 mL into a tube. Centrifuge at 4,000 rpm for 30 minutes.

-

Pass Criteria: No phase separation (creaming or oiling out).

-

-

Thermal Cycling: Subject samples to 3 cycles of:

-

24 hours at -4°C.

-

24 hours at 40°C.

-

-

Microscopy/DLS: Measure droplet size distribution before and after cycling.

-

Pass Criteria: < 10% increase in D90 droplet diameter.

-

Application in Drug Delivery (SLN/NLC)[8]

GSC is a preferred surfactant for Solid Lipid Nanoparticles (SLNs) due to its solid state at room temperature and physiological safety.

Workflow: GSC-Stabilized Nanoparticle Production

The following workflow outlines the Hot High-Pressure Homogenization (HPH) method, the industry standard for GSC-based nanocarriers.

Caption: Hot High-Pressure Homogenization workflow for producing GSC-stabilized Solid Lipid Nanoparticles.

References

-

IOI Oleo GmbH. (2024). IMWITOR® 372 P Technical Data Sheet. Retrieved from

-

Cosmetic Ingredient Review (CIR). (2022). Safety Assessment of Glyceryl Diesters as Used in Cosmetics. Retrieved from

-

Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from

-

Bunjes, H. (2010). Lipid nanoparticles for the delivery of poorly water-soluble drugs. Journal of Pharmacy and Pharmacology. Retrieved from

-

SpecialChem. (2024). Glyceryl Stearate Citrate Ingredient Profile. Retrieved from

Sources

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Glyceryl Stearate Citrate - Descrizione [tiiips.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. tr.organic-materials.com [tr.organic-materials.com]

- 6. ioioleo.de [ioioleo.de]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

A Technical Guide to the Hydrophilic-Lipophilic Balance of Citric Acid Esters of Mono- and Diglycerides (CITREM)

Prepared by: Gemini, Senior Application Scientist

Foreword: The Emulsifier's Dilemma

In the realm of formulation science, the creation of stable, functional emulsions remains a cornerstone challenge. Whether developing a parenteral lipid emulsion, a stabilized food product, or a sophisticated cosmetic cream, the interface between oil and water is a domain governed by the precise science of surface activity. The selection of an appropriate emulsifier is not a matter of chance but a calculated decision, pivotal to product stability, texture, and performance. Among the versatile class of food-grade emulsifiers, Citric Acid Esters of Mono- and Diglycerides (CITREM) present a unique combination of functionality and safety. This guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) of CITREM, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to harness its full potential.

Section 1: The HLB System - A Predictive Framework

Before delving into the specifics of CITREM, it is essential to grasp the concept of the Hydrophilic-Lipophilic Balance (HLB). Introduced by William Griffin in the 1940s, the HLB system is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] This balance is crucial as it dictates the surfactant's behavior at an oil-water interface and, consequently, the type of emulsion it is best suited to stabilize.

The HLB scale typically ranges from 0 to 20:

-

Low HLB (1-8): Indicates greater lipophilic character, making the emulsifier more soluble in oil. These are effective for creating water-in-oil (W/O) emulsions.[2]

-

High HLB (8-18): Indicates greater hydrophilic character, leading to better solubility or dispersibility in water. These are used for oil-in-water (O/W) emulsions.[1]

The power of the HLB system lies in its predictive capability. Every oil or lipophilic substance has a "Required HLB" – the specific HLB value that an emulsifier (or a blend of emulsifiers) must possess to create a stable emulsion with that substance.[3] By matching the emulsifier's HLB to the oil's Required HLB, formulators can significantly streamline the development process, moving from a trial-and-error approach to a systematic, targeted strategy.

Section 2: Unveiling CITREM (E472c)

Citric Acid Esters of Mono- and Diglycerides, commonly known by the trade name CITREM or as E-number E472c, are non-ionic, multi-functional food additives.[4][5] They are synthesized through the esterification of mono- and diglycerides with citric acid.[6][7] The mono- and diglycerides themselves are typically derived from edible vegetable oils, such as palm or sunflower oil.[7]

Chemical Structure and Synthesis

The synthesis involves reacting the hydroxyl groups of mono- and diglycerides with the carboxylic acid groups of citric acid.[7] This process results in a complex mixture of molecules, not a single defined compound. The final product consists of mixed esters of citric acid and fatty acids with glycerol, and may also contain minor amounts of free fatty acids, free glycerol, free citric acid, and unreacted mono- and diglycerides.[8]

The unique structure of CITREM is the key to its functionality. It possesses:

-

A Hydrophilic Head: The polar citric acid moiety, with its multiple carboxyl and hydroxyl groups, provides strong affinity for water.

-

A Lipophilic Tail: The non-polar fatty acid chains (typically C16-C18, like palmitic and stearic acid) provide a strong affinity for oil.[8]

This amphiphilic nature allows CITREM to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion.[8]

Section 5: Application Strategy and Formulation Insights

With its typical HLB range of 3-9, CITREM is predominantly suited for stabilizing W/O emulsions or can be used as a co-emulsifier in O/W systems.

[8]* Water-in-Oil (W/O) Emulsions (rHLB 3-8): Lower HLB grades of CITREM are excellent choices for applications like margarine, shortenings, and spreads. I[8][9]n margarine, for instance, CITREM helps to create and stabilize a fine dispersion of water droplets within the continuous fat phase, which improves frying properties by preventing spattering.

[8]* Oil-in-Water (O/W) Emulsions (rHLB 8-18): While CITREM's native HLB is generally below this range, it serves as a crucial lipophilic co-emulsifier in O/W systems. In products like sauces, dressings, and infant formula, it works synergistically with a high-HLB emulsifier. T[8]he CITREM anchors strongly in the oil droplet while the high-HLB emulsifier extends into the aqueous phase, creating a robust and stable interfacial film. Its use is particularly noted in infant formulas, where it can effectively emulsify complex fat blends.

[8][9]* Other Functions: Beyond emulsification, CITREM also acts as a crystal modifier and anti-spattering agent in fats, a texture and volume improver in baked goods, and a sequestrant that can bind metal ions, which helps to synergize with antioxidants by preventing metal-catalyzed oxidation of fats.

Citric Acid Esters of Mono- and Diglycerides (CITREM) are versatile, safe, and highly effective emulsifiers. Their functionality is fundamentally governed by the Hydrophilic-Lipophilic Balance, a parameter that is not fixed but can be modulated through careful control of the manufacturing process. For the formulation scientist, understanding the interplay between chemical structure—such as fatty acid composition and degree of neutralization—and the resulting HLB is paramount. While theoretical HLB ranges provide a valuable starting point, the empirical determination of the Required HLB for a specific oil phase remains the gold standard for achieving robust and stable emulsions. By employing the systematic, self-validating protocols outlined in this guide, researchers and developers can confidently select and implement the optimal CITREM grade, unlocking its full potential in creating high-quality food, pharmaceutical, and other emulsified products.

References

-

Chemsino. (n.d.). Citric Acid Esters of Mono-and Diglycerides (CITREM) Emulsifier Food Grade. Retrieved from [Link]

-

Chemsino. (2022). A Complete Guide to CITREM E472c Emulsifier. Retrieved from [Link]

-

FormulationTools.com. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]

-

ZTCC. (n.d.). Citric Acid Esters of Mono-and Diglycerides (CITREM). Retrieved from [Link]

- Podchong, P., & Rousseau, D. (2025). Design of oleofoams from citric acid esters of mono−/diglycerides. Journal of Food Engineering.

-

HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

- Google Patents. (n.d.). WO2015097079A1 - Surface and composition.

- Salentinig, S., et al. (2024). Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB)

-

Food and Agriculture Organization of the United Nations (FAO). (2021). Citric acid esters of mono- and diglycerides of fatty acids (citrem). FAO Knowledge Repository. Retrieved from [Link]

-

Henan Chemsino Industry Co., Ltd. (n.d.). Citrem Citric Acid Esters of Mono and Diglycerides Emulsifier. Retrieved from [Link]

- Podchong, P., & Rousseau, D. (n.d.). On the structure of solid lipid nanoparticles for stabilizing oil-in-water emulsions. Canadian Institute of Food Science and Technology.

-

ICI Americas Inc. (n.d.). The HLB System. Scientific Spectator. Retrieved from [Link]

- Amara, S., et al. (2014). In vitro digestion of citric acid esters of mono- and diglycerides (CITREM) and CITREM-containing infant formula/emulsions. Food & Function.

-

ResearchGate. (n.d.). Fatty acid composition (% w/w) of CITREM and fat blend used for making model emulsions and infant formula. Retrieved from [Link]

- Amara, S., et al. (2014). In vitro digestion of citric acid esters of mono- and diglycerides (CITREM) and CITREM-containing infant formula/emulsions.

-

Regulations.gov. (2018). Toxicological Summary for Citrem, Citric acid esters of mono- and diglycerides of fatty acids. Retrieved from [Link]

- Vyas, J., & Pandey, R. K. (n.d.). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences.

-

Greengredients. (n.d.). HLB required - How to choose an emulsifier?. Retrieved from [Link]

Sources

- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 2. scientificspectator.com [scientificspectator.com]

- 3. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 4. Citric Acid Esters of Mono-and Diglycerides (CITREM) Emulsifier Food Grade [cnchemsino.com]

- 5. A Complete Guide to CITREM E472c Emulsifier [cnchemsino.com]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. openknowledge.fao.org [openknowledge.fao.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-pressure homogenization parameters for GSC emulsions

Application Note & Protocol

Topic: High-Pressure Homogenization Parameters for the Formulation of Cationic Nanoemulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Cationic Nanoemulsions for Advanced Drug Delivery

Cationic nanoemulsions are at the forefront of novel drug delivery systems, particularly for nucleic acids (gene therapy) and targeted drug delivery to negatively charged cell membranes. These oil-in-water (O/W) nanosystems consist of a lipid core, stabilized by a combination of surfactants and a cationic lipid, which imparts a positive surface charge. This positive zeta potential is crucial for electrostatic interaction with anionic cell surfaces and genetic material.

While the term "GSC (GUV-supported Cationic) emulsion" is not standard in literature, this guide interprets it as a general term for cationic lipid nanoemulsions, potentially utilizing emulsifiers like Glyceryl Stearate Citrate (GSC)[1], and focuses on their production via High-Pressure Homogenization (HPH). HPH is a top-down, high-energy method essential for reducing coarse emulsions into the nano-range (typically 20-500 nm)[2]. The technique employs extreme pressure and shear forces to create highly stable, uniform, and effective drug carrier systems[3][4].

This document provides a deep dive into the mechanistic principles of HPH and establishes a comprehensive framework for optimizing the critical process parameters to reliably manufacture cationic nanoemulsions with desired physicochemical attributes.

The Mechanics of Droplet Disruption in High-Pressure Homogenization

Understanding the "why" behind HPH parameter selection requires a grasp of the physical forces at play. A high-pressure homogenizer forces a coarse, pre-mixed emulsion through a narrow, specialized valve at high velocity[5]. The dramatic pressure drop and subsequent acceleration generate a combination of intense disruptive forces:

-

Shear Stress: Occurs in the narrow gap of the homogenization valve, stretching and deforming large droplets.

-

Turbulence and Eddies: High-velocity flow creates chaotic eddies that tear droplets apart.

-

Cavitation: The rapid pressure drop causes the formation and immediate collapse of vapor bubbles. This collapse generates powerful shockwaves that shatter nearby droplets.[4][6]

The interplay of these forces dictates the efficiency of droplet size reduction. The goal of process optimization is to harness these forces to achieve a target particle size and narrow distribution while preventing over-processing or formulation degradation.

Critical Process Parameters and Formulation Attributes

The final characteristics of a cationic nanoemulsion are not determined by a single setting but by the synergistic effect of several process and formulation variables. The most influential of these are homogenization pressure, the number of homogenization cycles (passes), and processing temperature.

Homogenization Pressure

Homogenization pressure is the primary driver of energy input into the system.[7] Increasing the pressure generally leads to a more significant reduction in droplet size and a narrower particle size distribution (Polydispersity Index or PDI).

-

Mechanism: Higher pressure increases the fluid's velocity through the valve, intensifying the effects of shear, turbulence, and cavitation.[8] This results in more efficient droplet disruption.

-

Practical Insights: There is often a pressure threshold beyond which further increases yield diminishing returns in size reduction.[5][8] For many lipid-based systems, this plateau is observed between 500 and 1500 bar (7,250 - 21,750 psi).[9][10] Exceeding this optimal pressure can lead to "over-processing," where droplet re-coalescence may occur, potentially increasing the average particle size and PDI.[11]

Number of Homogenization Cycles (Passes)

A single pass through the homogenizer may not be sufficient to process the entire emulsion volume uniformly. Multiple passes increase the probability that all droplets are subjected to the maximum disruptive forces.[12]

-

Mechanism: Droplets near the center of the flow stream experience greater shear than those near the walls of the valve.[12] Recirculating the emulsion ensures a more homogenous treatment of the entire batch, leading to a progressive decrease in both mean droplet size and PDI.

-

Practical Insights: Typically, 3 to 5 cycles are sufficient to achieve a stable, minimum particle size.[9][13] Beyond this, a plateau effect is commonly observed, where additional passes offer no significant benefit and may increase processing time and thermal stress on the formulation.[12]

Processing Temperature

Temperature influences the viscosity of both the lipid (oil) and aqueous phases, as well as the interfacial tension between them.

-

Mechanism: Processing above the melting point of the lipid components (hot HPH) is standard for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[14][15] For liquid oil-in-water emulsions, elevated temperatures lower the viscosity of the oil phase, making droplets easier to deform and break apart. This can lead to smaller particle sizes for the same energy input.

-

Practical Insights: Each pass through the homogenizer will increase the emulsion's temperature due to energy dissipation.[9][16] It is critical to monitor and control the temperature, often with an integrated heat exchanger or cooling bath, especially for thermolabile drugs or lipids.[17] A typical processing temperature for many lipid emulsions is between 65-80°C.[1][18]

Formulation Components (Critical Material Attributes)

The choice of lipids, surfactants, and cationic agents significantly impacts the final emulsion properties and the response to HPH parameters.

-

Lipid Phase: The viscosity of the oil phase is a key factor. Higher viscosity oils require more energy (higher pressure or more passes) to achieve the same droplet size.

-

Surfactant System: The surfactant must rapidly adsorb to the newly created oil-water interface during homogenization to prevent immediate droplet coalescence. The type and concentration of the surfactant and any co-surfactant are critical for achieving and maintaining a small droplet size.[2]

-

Cationic Agent: The inclusion of a cationic lipid (e.g., DOTAP, DSTAP) is defining for these systems. Its concentration will influence the final zeta potential, which is a key indicator of stability. A zeta potential of approximately |±30 mV| is generally considered sufficient for good electrostatic stabilization.[13]

Data Summary: HPH Parameter Effects

| Parameter | Typical Range | Effect on Droplet Size | Effect on PDI | Key Considerations & Causality |

| Homogenization Pressure | 500 - 1500 bar | Decreases | Decreases | Higher pressure increases energy input, leading to more intense droplet disruption. A plateau effect is often observed.[8][10] |

| Number of Passes | 3 - 10 cycles | Decreases | Decreases | Ensures uniform processing of the entire batch, reducing the population of larger, unprocessed droplets.[9][12] |

| Temperature | 5 - 10°C above lipid M.P. | Decreases | Variable | Lowers oil phase viscosity, making droplets easier to break. Must be controlled to prevent degradation of components.[16] |

| Lipid Phase Concentration | 5% - 30% (w/w) | Increases | Increases | Higher concentration increases the likelihood of droplet coalescence during and after homogenization.[15] |

| Surfactant Concentration | 1% - 5% (w/w) | Decreases | Decreases | Sufficient surfactant is required to stabilize newly formed droplets and prevent re-aggregation. |

Visualizing the Process and Parameter Relationships

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the preparation and characterization of cationic nanoemulsions using high-pressure homogenization.

Caption: Workflow for Cationic Nanoemulsion Production.

Parameter-Attribute Relationship Diagram

This diagram illustrates the cause-and-effect relationships between HPH process parameters and the final quality attributes of the nanoemulsion.

Sources

- 1. ellemental.com [ellemental.com]

- 2. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 5. Effect of High Pressure Homogenization on the Physicochemical Properties of Natural Plant-based Model Emulsion Applicable for Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis | MDPI [mdpi.com]

- 14. ijrap.net [ijrap.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of process and formulation parameters on the preparation of solid lipid nanoparticles by dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Nanoparticles - High Pressure Homogenizers [homogenisingsystems.com]

- 18. How to work with Dermofeel GSC Palm oil free - Swettis Beauty Blog [skinchakra.eu]

Application Notes & Protocols: Optimizing Glyceryl Stearate Citrate Concentration for Topical Drug Delivery

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use and concentration optimization of Glyceryl Stearate Citrate (GSC) in topical drug delivery systems. We will explore the physicochemical properties of GSC, its mechanism as a potent anionic oil-in-water (O/W) emulsifier, and the critical impact of its concentration on formulation stability, sensory attributes, and drug release kinetics. Detailed, field-tested protocols for formulation and stability testing are provided to empower formulators to harness the full potential of this versatile, plant-derived excipient.

Introduction: The Role of Glyceryl Stearate Citrate in Modern Topical Formulations

Glyceryl Stearate Citrate (GSC) has emerged as a cornerstone excipient in the development of sophisticated topical drug delivery systems. Derived from vegetable sources through the esterification of glycerin with stearic and citric acids, GSC is a PEG-free, anionic O/W emulsifier prized for its exceptional performance, safety profile, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1][2] Its ability to form stable, aesthetically pleasing emulsions with a light, non-greasy feel makes it particularly suitable for dermatological and cosmetic applications.[2][3]

Unlike traditional emulsifiers, GSC offers robust performance across a broad pH range, typically creating stable emulsions between pH 5.5 and 8.0.[4][5] This characteristic is crucial for formulations containing pH-sensitive APIs and for maintaining the natural acidity of the skin barrier.[6][7] Furthermore, its high tolerability makes it an ideal choice for products designed for sensitive skin.[6][7][8]

The concentration of GSC is a critical variable that dictates the final properties of a topical formulation. It directly influences viscosity, droplet size, long-term stability, and, consequently, the bioavailability of the incorporated drug. This guide will provide the foundational knowledge and practical methodologies to logically select and validate the optimal GSC concentration for your specific drug delivery objectives.

Mechanism of Emulsification and Stabilization

Glyceryl Stearate Citrate is an amphiphilic molecule, meaning it possesses both a lipophilic (oil-loving) stearate tail and a hydrophilic (water-loving) citrate head. This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension that would otherwise cause the two phases to separate.

The emulsification process involves:

-

Adsorption: GSC molecules migrate to the surface of the dispersed oil droplets.

-

Film Formation: They form a protective interfacial film around each droplet. The lipophilic stearate portion anchors within the oil, while the hydrophilic glyceryl citrate portion extends into the continuous water phase.

-

Repulsion: As an anionic emulsifier, the citrate head imparts a negative charge to the surface of the oil droplets. This creates electrostatic repulsion between the droplets, preventing them from flocculating and coalescing, which is the primary mechanism for emulsion stability.

This ability to form a resilient, charged barrier is fundamental to creating the stable, homogenous creams and lotions required for effective topical drug delivery.[2][9]

Impact of Concentration on Formulation Properties

The concentration of Glyceryl Stearate Citrate is not a "one-size-fits-all" parameter. It must be carefully tailored to the desired formulation type, the size of the oil phase, and the required rheological profile.

| Formulation Type | Typical GSC Concentration (% w/w) | Rationale & Expected Outcome |

| Light Lotions / Serums | 1.5% - 2.5% | Sufficient for emulsifying low-to-moderate oil phases (10-25%).[10] Results in a low-viscosity, easily spreadable product with a light skin feel.[4][5] |

| Standard Creams | 2.5% - 4.0% | Ideal for moderate-to-high oil phases (20-35%).[10] Builds viscosity and structure, leading to a classic cream consistency with good body and stability.[8] |

| High-Viscosity Creams / Ointment Bases | 4.0% - 5.0% (often with co-emulsifiers) | Used for very high oil content or when a thick, protective barrier is desired. At these levels, GSC contributes significantly to the final product's viscosity and occlusive properties. |

| Co-emulsifier Role | 0.5% - 1.5% | When used in conjunction with other emulsifiers, a lower concentration can enhance overall emulsion stability, improve texture, and support PEG-free formulations.[5][11] |

Causality Behind Concentration Choices:

-

Insufficient Concentration (<1.5%): Leads to a weak interfacial film. The emulsion will be prone to instability, manifesting as creaming (upward movement of oil droplets) or coalescence (droplets merging), eventually leading to complete phase separation.

-

Optimal Concentration (1.5% - 4.0%): Provides complete coverage of oil droplets, forming a stable electrostatic and physical barrier. The viscosity increases with concentration, allowing for fine-tuning of the product's texture and application properties.[2]

-

Excessive Concentration (>5.0%): Can lead to an undesirable "soaping" effect upon application, where the product feels tacky or leaves a white residue. It may also unnecessarily increase the formulation's cost and potential for irritation, although GSC is generally very mild.[8]

Application Protocols

Protocol 1: Preparation of a Baseline O/W Cream (2.5% GSC)

This protocol details the creation of a stable, model cream formulation. It serves as a validated starting point for further optimization and API incorporation.

Workflow Visualization:

Caption: Workflow for O/W Cream Formulation.

Materials & Equipment:

-

Primary and secondary beakers

-

Water bath or heating mantle

-

Overhead propeller mixer and high-shear homogenizer (e.g., Silverson or Ultra-Turrax)

-

Calibrated weighing scale

-

pH meter and thermometer

Formulation Table (100g Batch):

| Phase | Ingredient | Function | % w/w |

| A | Glyceryl Stearate Citrate | Primary Emulsifier | 2.50 |

| A | Cetearyl Alcohol | Co-emulsifier, Thickener | 2.00 |

| A | Caprylic/Capric Triglyceride | Emollient, Oil Phase | 15.00 |

| A | Tocopherol (Vitamin E) | Antioxidant | 0.50 |

| B | Deionized Water | Solvent, Continuous Phase | 74.00 |

| B | Glycerin | Humectant | 5.00 |

| B | Xanthan Gum | Aqueous Phase Stabilizer | 0.20 |

| C | Phenoxyethanol (or other broad-spectrum preservative) | Preservative | 0.80 |

| C | Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. |

Step-by-Step Procedure:

-

Phase Preparation: In the primary beaker, combine all Phase A ingredients. In the secondary beaker, disperse the Xanthan Gum in Glycerin until a smooth slurry is formed, then add the Deionized Water and mix until hydrated.

-

Heating: Heat both Phase A and Phase B separately to 75-80°C.[4][5] Expertise Note: This temperature ensures all waxy components are fully melted and reduces the thermal shock upon mixing, which is critical for forming small, stable emulsion droplets.

-

Emulsification: Slowly add the hot Phase A to the hot Phase B while mixing with a high-shear homogenizer at moderate speed (e.g., 5000 RPM). Continue homogenization for 3-5 minutes to ensure a fine, uniform droplet distribution.

-

Cooling: After homogenization, switch to a gentle overhead propeller stirrer (e.g., 200 RPM) and allow the emulsion to cool. Trustworthiness Note: Continuous, gentle agitation during cooling is essential to prevent localized solidification and maintain a homogenous structure as the lamellar gel network forms.

-

Finalization: Once the cream has cooled to below 40°C, add the Phase C ingredients one by one, mixing well after each addition.

-

QC Check: Measure the final pH and adjust to the target range of 5.5 - 6.5 using citric acid or sodium hydroxide solution. A stable emulsion should have a smooth, glossy appearance with no signs of graininess or separation.

Protocol 2: Evaluating Emulsion Stability with Varying GSC Concentrations

This protocol provides a self-validating system to determine the minimum effective concentration of GSC for a given oil phase.

Experimental Design: Prepare three identical formulations based on Protocol 1, but vary the concentration of Glyceryl Stearate Citrate:

-

F1: 1.5% GSC

-

F2: 2.5% GSC (Control)

-

F3: 3.5% GSC

Note: Adjust the quantity of Deionized Water to ensure all formulations total 100%.

Stability Testing Methods:

-

Macroscopic Evaluation:

-

Procedure: Place 50g of each formulation in a clear, sealed glass jar. Store one set at room temperature (20-25°C) and another in an incubator at an elevated temperature (40-45°C). Observe weekly for 4-12 weeks.

-

Parameters to Observe: Phase separation, creaming, color change, odor change.

-

Self-Validation: A stable formulation will show no visible changes under either condition. The elevated temperature accelerates potential instability, providing predictive data.

-

-

Microscopic Evaluation:

-

Procedure: Immediately after preparation (T=0) and at subsequent time points, place a small drop of each emulsion on a microscope slide. Observe under 400x magnification.

-

Parameters to Observe: Globule size, size distribution, and signs of coalescence (merging of droplets).

-

Self-Validation: A stable formulation will maintain a consistent, small, and uniform globule size distribution over time. An increase in average globule size indicates instability.

-

-

Centrifugation Stress Test:

-

Procedure: Place 10g of each formulation into a centrifuge tube. Centrifuge at 3000 RPM for 30 minutes.

-

Parameters to Observe: Any visible phase separation post-centrifugation.

-

Self-Validation: This is a rapid stress test. The inability to withstand centrifugation indicates a high likelihood of long-term instability. The formulation with the lowest GSC concentration that remains stable is near the optimal level.

-

Impact on Drug Delivery

The concentration of GSC can indirectly influence drug penetration into the skin. Emulsifiers can interact with the lipids of the stratum corneum, potentially enhancing the permeation of the active ingredient.[12]

-

Droplet Size: Higher emulsifier concentrations generally lead to smaller oil droplet sizes. A smaller droplet size increases the total surface area of the oil phase, which can improve the partitioning and release of a lipophilic drug from the vehicle into the skin.[13]

-

Vehicle-Skin Interaction: The nature of the O/W emulsion itself facilitates skin hydration by leaving a thin film of water on the skin, which can act as a penetration enhancer for hydrophilic drugs.[14][15] The stability and elegance provided by an optimal GSC concentration ensure the formation of this effective film.

Decision Logic for Concentration Selection:

Caption: Decision tree for selecting a starting GSC concentration.

Safety and Regulatory Profile

Glyceryl Stearate Citrate is widely regarded as a safe and non-irritating ingredient for cosmetic and topical pharmaceutical use.[8] It is biodegradable, derived from renewable resources, and approved for use by major regulatory bodies, including the FDA and the European Union.[8] Allergic reactions are rare, making it an excellent choice for formulations targeting sensitive or compromised skin.[8]

References

-

Glyceryl Stearate Citrate - Descrizione. (n.d.). TME. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate - 100% Pure. (n.d.). 100% Pure. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate - Ingredient notebook. (n.d.). Unlëss Cosmetics. Retrieved February 5, 2026, from [Link]

-

GLYCERYL STEARATE CITRATE: NEW MODERN COSMETIC EMULSIFIER. (n.d.). EEM2025. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate SE TDS ENG. (n.d.). Avena Lab. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate - Cosmetic Ingredients Guide. (2024, March 29). Retrieved February 5, 2026, from [Link]

-

Glyceryl stearate S/E emulsifier and viscosity adjustment with natural moisturisation. (n.d.). Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate. (n.d.). UMOA® Cosmetics. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate. (n.d.). MakingCosmetics Inc. - Personal Care & Cosmetics. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate TDS ENG. (n.d.). Avena Lab. Retrieved February 5, 2026, from [Link]

-

Glyceryl Stearate Citrate 1184. (n.d.). MakingCosmetics. Retrieved February 5, 2026, from [Link]

-

glyceryl stearate citrate. (n.d.). The Good Scents Company. Retrieved February 5, 2026, from [Link]

- Emulsion with glyceryl stearate citrate. (2015, November 26). Google Patents.

-

Glyceryl Stearate Citrate - SDS (Safety Data Sheet). (n.d.). Retrieved February 5, 2026, from [Link]

-

recipe-glyceryl-stearate-citrate.pdf. (n.d.). Making Cosmetics. Retrieved February 5, 2026, from [Link]

-

The Effects of Emulsifiers and Emulsion Formulation Types on Dermal and Transdermal Drug Delivery | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Basic formulation Cream with Glyceryl stearate SE. (n.d.). Hekserij. Retrieved February 5, 2026, from [Link]

-

The Effects of Emulsifiers and Emulsion Formulation Types on Dermal and Transdermal Drug Delivery. (2017, July 8). Plastic Surgery Key. Retrieved February 5, 2026, from [Link]

-

Safety Assessment of Glyceryl Monoesters as Used in Cosmetics. (2025, February 14). Retrieved February 5, 2026, from [Link]

-

Topical Nano and Microemulsions for Skin Delivery. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Development of Topical/Transdermal Self-Emulsifying Drug Delivery Systems, Not as Simple as Expected. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

From Formulation to Delivery: Understanding the Importance of Emulsifying Agents in Pharmaceuticals. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

- 1. unless-cosmetics.com [unless-cosmetics.com]

- 2. GLYCERYL STEARATE CITRATE: NEW MODERN COSMETIC EMULSIFIER | IX International Congress “Engineering, Environment and Materials in Process Industry” – EEM2025 [eem.tfzv.ues.rs.ba]

- 3. 100percentpure.com [100percentpure.com]

- 4. avenalab.com [avenalab.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. Glyceryl Stearate Citrate | Cosmetic Ingredients Guide [ci.guide]

- 7. umoacosmetics.com [umoacosmetics.com]

- 8. Glyceryl Stearate Citrate - Descrizione [tiiips.com]

- 9. naturallythinking.com [naturallythinking.com]

- 10. lesamesfleurs.com [lesamesfleurs.com]

- 11. ulprospector.com [ulprospector.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Effects of Emulsifiers and Emulsion Formulation Types on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]

Application Note: Solvent-Free Synthesis of Citric Acid Esters

Protocol Series: Green Chemistry & Sustainable Plasticizers

Abstract & Strategic Context

The shift away from phthalate-based plasticizers due to toxicity concerns has accelerated the demand for bio-based alternatives. Citric acid esters (CAEs), specifically Triethyl Citrate (TEC) and Tributyl Citrate (TBC), have emerged as the gold standard for non-toxic plasticizers in pharmaceutical coatings, food packaging, and biodegradable polymers.[1]

Traditional synthesis relies on Fisher esterification using mineral acids (H₂SO₄) and entrainers (toluene/benzene) to remove water. These methods violate Green Chemistry Principle #5 (Safer Solvents and Auxiliaries). This guide details solvent-free protocols where the alcohol reactant serves as the sole liquid medium, utilizing heterogeneous catalysis or microwave irradiation to drive kinetics without toxic entrainers.

Thermodynamic & Mechanistic Framework

The Challenge of Solvent-Free Esterification

Citric acid (CA) is a tricarboxylic acid with a tertiary hydroxyl group. In solvent-free conditions, three primary challenges exist:

-

Phase Transition: CA is a solid (MP ~153°C). The reaction must operate in a melt phase or solution-in-reactant phase.

-

Steric Hindrance: The central carboxyl group is sterically hindered by the adjacent -CH₂- groups and the tertiary -OH, making the formation of the tri-ester kinetically difficult.

-

Equilibrium Shift: Esterification is reversible. Without an azeotropic solvent (like toluene), water removal relies strictly on thermal driving forces (evaporation) or reactive distillation.

Reaction Pathway

The reaction proceeds sequentially:

Figure 1: Stepwise esterification kinetics. The removal of water is critical to drive the reaction to the Tri-ester stage.

Protocol A: Heterogeneous Solid Acid Catalysis (Recommended)

Best for: Scalability, purity, and catalyst reusability. Catalyst: Amberlyst-15 (Macroreticular cation exchange resin) or Sulfated Zirconia.

Materials

-

Substrate: Citric Acid Anhydrous (CAS: 77-92-9)

-

Reagent: n-Butanol (for TBC) or Ethanol (for TEC).[2] Note: Ethanol requires pressurized vessels due to low BP.

-

Catalyst: Amberlyst-15 (dry form). Loading: 1-3 wt% relative to Citric Acid.

Experimental Setup

-

Reactor: 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity).

-

Distillation: Short-path distillation head (Vigreux column) connected to a receiver flask.

-

Atmosphere: Nitrogen inlet (sparging tube extending into the liquid) to assist water removal.

Step-by-Step Methodology

-

Pre-Activation: Dry the Amberlyst-15 beads at 100°C for 2 hours to remove pore water.

-

Charging: Load Citric Acid (1.0 eq) and n-Butanol (4.0 eq) into the reactor.

-

Note: Stoichiometry is 1:3 theoretically, but 1:4 ensures the alcohol acts as the solvent medium.

-

-

Solubilization: Heat mixture to 80°C with stirring until Citric Acid is fully dissolved in the alcohol.

-

Catalyst Addition: Add the pre-dried Amberlyst-15 (2 wt%).

-

Reaction Phase:

-

Raise temperature to 120°C - 130°C .

-

Critical Control: Do not exceed 150°C to prevent aconitic acid formation (dehydration of citric acid itself).

-

Engage Nitrogen sparging (bubbling N₂ through the melt) to sweep generated water vapor into the condenser.

-

-

Monitoring: Run for 4–6 hours. Monitor water collection in the receiver.

-

Work-up:

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening, small-scale synthesis (<50g).

Mechanism

Microwave irradiation provides direct volumetric heating, overcoming the poor thermal conductivity of the viscous citric acid melt. This accelerates the endothermic esterification significantly.

Methodology

-

Mixture Preparation: Mix Citric Acid (10 mmol) and n-Butanol (40 mmol) in a microwave-transparent vessel (Quartz/Teflon).

-

Catalyst: Add 1 wt% p-Toluenesulfonic acid (p-TSA) OR 2 wt% Amberlyst-15.

-

Note: While "catalyst-free" is possible in MW, it requires higher temps that risk degradation.

-

-

Irradiation Parameters:

-

Power: Dynamic mode (max 300W).

-

Target Temp: 130°C.

-

Ramp: 5 minutes to target.

-

Hold: 15–20 minutes.

-

-

Post-Process: Cool and analyze. Conversion usually reaches >95% in 20 minutes compared to 5 hours thermally.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, you must quantify the Acid Value (AV) . The reaction is complete when the AV drops below a threshold, indicating consumption of free carboxylic acid groups.

Acid Value Titration (ASTM D974)

-

Solvent: Ethanol/Toluene mix (1:1).

-

Titrant: 0.1N KOH in Ethanol.

-

Indicator: Phenolphthalein.

-

Calculation:

-

Target: AV < 2.0 (Crude), AV < 0.2 (Pharmaceutical Grade).

Comparative Data Table

| Parameter | Solid Acid (Protocol A) | Microwave (Protocol B) | Catalyst-Free (Auto) |

| Reaction Time | 4–6 Hours | 15–30 Minutes | 10–12 Hours |

| Temperature | 120–130°C | 130°C | 140–150°C |

| Yield (TBC) | 92–96% | 94–98% | 85–90% |

| Selectivity | High | High | Moderate (Charring risk) |

| Purification | Filtration + Vac Distillation | Extraction required | Vac Distillation |

| Green Score | High (Reusable Cat) | Medium (Energy intensive) | High (Purest) |

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Dark/Brown Product | Thermal degradation (Aconitic acid formation). | Reduce temp to <135°C. Ensure N₂ sparge prevents oxidation. |

| High Acid Value | Incomplete reaction; Water accumulation. | Increase N₂ flow or apply mild vacuum (200 mbar) during reaction. |

| Solidification | Mono/Di-esters have higher MP than Tri-esters. | Reaction stopped too early. Continue heating until liquid at RT. |

| Catalyst Attrition | Mechanical grinding of beads. | Use overhead stirrer with PTFE paddle, not magnetic stir bars. |

Experimental Workflow Diagram

Figure 2: Decision tree and process flow for solvent-free synthesis.

References

-

Panda, H. (2010). Esterification of Citric Acid. In The Complete Book on Biodegradable Plastics and Polymers. Asia Pacific Business Press.

-

Liu, Y., et al. (2011). "Synthesis of Tributyl Citrate Using Solid Acid as a Catalyst." Chemical Engineering & Technology. [Link]

-

Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational reference for Solvent-Free Principle #5). [Link]

-

Ciriminna, R., et al. (2017). "Citric Acid: Emerging Applications of Key Biotechnology Industrial Product." Chemistry Central Journal. [Link]

-

Yadav, G. D., & Thathagar, M. B. (2002). "Esterification of Citric Acid with Ethanol over Solid Acid Catalysts." Reactive and Functional Polymers. [Link]

Sources

- 1. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]

- 4. CN104803847A - Technology for synthesizing ATBC (acetyl tributyl citrate) under catalysis of composite solid acid - Google Patents [patents.google.com]

Precision Engineering of Lipid-Based Extrudates: A Guide to Incorporating Glyceryl Stearate Citrate (GSC) via Hot Melt Extrusion

Part 1: Strategic Overview & Material Science

The Role of Glyceryl Stearate Citrate in HME

Glyceryl Stearate Citrate (GSC) is often pigeonholed as a standard O/W anionic emulsifier in topical formulations. However, in the context of Hot Melt Extrusion (HME) , it serves a dual, high-value function:

-

Solid Lipid Matrix Former: In Solid Lipid Extrusion (SLE), GSC acts as a low-melting binder (MP ~59–63°C) that creates sustained-release matrices without the brittleness associated with pure stearic acid.

-

Surfactant-Plasticizer Hybrid: When blended with amorphous polymers (e.g., Soluplus®, HPMC-AS), GSC reduces the glass transition temperature (

) and melt viscosity while simultaneously improving the wettability of the final extrudate.

Critical Material Attributes (CMAs)

Before initiating any extrusion run, the following attributes of GSC (commonly sourced as Imwitor® 372 P) must be accounted for to prevent process failure.

| Attribute | Value / Range | HME Implication |

| Melting Point | 59–63°C | Risk: Premature melting in the feed throat (bridging). Benefit: Suitable for thermally labile APIs. |

| HLB Value | 10–12 (Anionic) | Promotes micellar solubilization in aqueous media; potential ionic interaction with cationic APIs. |

| Thermal Stability | Stable < 150°C | Constraint: Avoid processing temperatures >160°C to prevent citric acid moiety degradation. |

| Rheology | Low Melt Viscosity | Risk: Screw slippage (loss of traction). Requires specific screw design (high-fill). |

Part 2: Decision Framework & Pre-Formulation

The following logic gate determines the processing route based on the target release profile and API properties.

Figure 1: Decision matrix for selecting the GSC processing route. Green path indicates Solid Lipid Extrusion; Red path indicates Polymer-Hybrid Extrusion.

Part 3: Detailed Experimental Protocols

Protocol A: Solid Lipid Extrusion (SLE) for Sustained Release

Objective: Manufacture a dense, non-disintegrating lipid matrix for 12-hour drug release.

1. Formulation Setup

-

API: 20% w/w (Model: Theophylline or Ibuprofen)

-

Lipid Matrix: 70% w/w Glyceryl Stearate Citrate (Imwitor® 372 P)

-

Modulator: 10% w/w Ethylcellulose (Viscosity modifier to prevent "dripping" at the die).

2. HME Process Configuration

-

Extruder: 11mm or 16mm Twin Screw Extruder (Co-rotating).

-

Screw Configuration: Low Shear.

-

Zone 1-2: Conveying elements (Wide pitch).

-

Zone 3: 30° Mixing elements (No 90° kneading blocks—high shear will degrade the lipid structure).

-

Zone 4: Conveying to die.

-

-

Die: 2mm circular strand die. Crucial: Die must be heated to exactly the melt temp to prevent blockage.

3. Temperature Profile & Execution

| Zone | Set Temp (°C) | Rationale |

| Feed Throat | 20°C (Cooled) | CRITICAL: Prevents GSC from tackifying and bridging the hopper. |

| Zone 2 | 40°C | Pre-warming. |

| Zone 3 (Mixing) | 65°C | Just above GSC melting point (60°C) to ensure fusion. |

| Zone 4 (Metering) | 60°C | Slight cooling to build viscosity before the die. |

| Die | 60°C | Shaping. |

Step-by-Step:

-

Pre-blend: Mix API and GSC in a V-blender for 10 mins. Do not mill GSC flakes too fine; fine lipid powder melts too fast in the feed throat.

-

Feeder Calibration: Use a gravimetric feeder with a vibration tray . GSC flakes can clump; vibration ensures consistent flow.

-

Startup: Set screw speed to 50 RPM. Start feeding at 100 g/hr.

-

Observation: Watch for "backflow" or slippage. If torque drops to near zero, the lipid is acting as a lubricant. Action: Decrease barrel temperature in Zone 3 by 2-3°C to increase viscosity.

-

Collection: Extrudates will be soft. Collect on a conveyor belt with air cooling. Do not water bath (GSC is emulsifying).

Protocol B: Solubility Enhancement (Polymer Hybrid)

Objective: Use GSC as a surfactant/plasticizer to process a high-melting polymer (e.g., Soluplus) at lower temperatures.

1. Formulation Setup

-

API: 20% w/w (Poorly soluble).

-

Polymer: 70% w/w Soluplus® or Eudragit® EPO.

-

Surfactant/Plasticizer: 10% w/w GSC.

2. Process Configuration

-

Screw Configuration: Medium Shear.

-

Requires two kneading zones (60° and 90° blocks) to ensure the GSC is molecularly dispersed within the polymer, not just melted around it.

-

3. Temperature Profile

-

Standard Polymer Temp: 160°C.

-

With GSC: Reduce to 130–140°C . GSC will melt at 60°C and solvate the polymer, reducing torque and preventing thermal degradation of the API.

Part 4: Process Workflow & Critical Control Points

Figure 2: HME workflow highlighting the thermal transition zones. Note the "Air Cooling" requirement downstream due to GSC's emulsifying nature.

Part 5: Troubleshooting & Quality Control

Common Failure Modes

| Issue | Mechanistic Cause | Corrective Action |

| Hopper Bridging | GSC softens at ~45-50°C due to frictional heat from the screw root. | 1. Activate feed throat cooling (<20°C). 2. Switch from powder to flake grade GSC. |

| Screw Slippage | Molten lipid coats the barrel wall, reducing drag flow (Torque | 1. Increase screw speed (RPM) to induce shear. 2. Lower barrel temp in the metering zone to increase melt viscosity. |

| Phase Separation | Immiscibility between GSC and Polymer (in Protocol B). | 1. Add a compatibilizer (e.g., PVPVA 64). 2. Increase kneading intensity in Zone 3. |

| Extrudate Swelling | Die swell due to elastic recovery or moisture expansion. | 1. Check moisture content of GSC (hygroscopic). 2. Increase die temperature slightly. |

Characterization Checklist

-

DSC (Differential Scanning Calorimetry):

-

Success Criteria: In SLE, a shifted melting peak indicates API dissolution in the lipid. In Polymer blends, a single

indicates miscibility.

-

-

Dissolution Testing:

-

Media: Use pH 6.8 buffer. GSC is anionic; it may not emulsify well in pH 1.2 (stomach acid), leading to slower release initially (gastro-retentive potential), followed by faster release in the intestine.

-

References

-

IOI Oleo GmbH. (2023). IMWITOR® 372 P Technical Data Sheet. Retrieved from [Link]

-

Reitz, C., & Kleinebudde, P. (2007). Solid lipid extrusion of sustained release dosage forms.[1][2] European Journal of Pharmaceutics and Biopharmaceutics, 67(2), 440-448. Retrieved from [Link]

-

Repka, M. A., et al. (2007). Applications of hot-melt extrusion for drug delivery.[1][2][3][4] Expert Opinion on Drug Delivery, 4(4), 365-379. Retrieved from [Link]

-

Maniruzzaman, M., et al. (2012). A review of hot-melt extrusion: process technology to pharmaceutical products. ISRN Pharmaceutics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Glyceryl Stearate Citrate (GSC) SLN Formulations

Welcome to the technical support guide for Solid Lipid Nanoparticles (SLNs) formulated with Glyceryl Stearate Citrate (GSC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet critical issue of particle aggregation. Our approach is rooted in explaining the fundamental science to empower you to make informed decisions during your formulation development.

The Fundamental Challenge: Why Do SLNs Aggregate?

Solid Lipid Nanoparticles are inherently high-energy systems. Their large surface-area-to-volume ratio makes them thermodynamically unstable, driving particles to aggregate to minimize this surface energy. The stability of any colloidal dispersion, including SLNs, is determined by the balance between two primary forces:

-

Van der Waals Attractive Forces: These are inherent, weak, long-range attractions between all particles that pull them together.

-

Repulsive Forces: These are engineered forces that we introduce to counteract the Van der Waals attraction and keep the particles dispersed.

The goal of a stable formulation is to ensure the repulsive forces are dominant. This is primarily achieved through two mechanisms: electrostatic and steric stabilization.[1] Glyceryl Stearate Citrate (GSC), as an anionic emulsifier, contributes to both.[2][3] Its citrate head provides a negative surface charge (electrostatic repulsion), while the entire molecule helps form a protective layer at the oil-water interface (steric hindrance).[4][5]

Visualization: Mechanisms of Nanoparticle Stabilization

Below is a diagram illustrating the two primary repulsive forces that prevent particle aggregation.

Caption: Electrostatic vs. Steric stabilization mechanisms.

Troubleshooting Guide: Common Aggregation Scenarios

This section addresses specific issues in a question-and-answer format to guide your experimental troubleshooting.

Q1: My SLN dispersion looks cloudy and aggregated immediately after production. What's wrong?

Immediate aggregation points to fundamental flaws in either the formulation composition or the production process parameters. The initial emulsion was likely not stable enough to withstand the stress of homogenization and cooling.

Possible Causes & Solutions:

-

Insufficient Surfactant Concentration: The surface of the newly formed nanoparticles may not be adequately covered by the GSC and any co-surfactants. This leaves hydrophobic lipid patches exposed, leading to rapid aggregation.

-

Solution: Incrementally increase the concentration of Glyceryl Stearate Citrate (e.g., in 0.25% w/w steps). Consider adding a co-surfactant like Polysorbate 80 or Lecithin, which can improve packing at the interface and enhance stability.[6] The particle size diameter generally decreases as surfactant concentration increases, up to a certain limit.[7]

-

-

Inadequate Homogenization Energy: If the initial coarse emulsion is not broken down into fine droplets effectively, the system will quickly coalesce.

-

Solution: Review your homogenization parameters.

-

Speed/Pressure: Ensure your high-shear or high-pressure homogenizer is operating at the optimal setting. Note that excessive pressure can sometimes be detrimental, causing foaming and more intensive aggregation.[8]

-

Duration/Cycles: Insufficient homogenization time or too few cycles will result in a broad particle size distribution (high Polydispersity Index - PDI), a hallmark of instability.[9] Conversely, too many cycles can also increase the PDI.[9] An optimum of three cycles is often a good starting point.[8]

-

-

-

Incorrect Processing Temperature: The temperature of both the lipid and aqueous phases must be controlled.

Q2: The initial particle size is good, but the SLNs aggregate within hours or days, sometimes forming a gel. Why?

This delayed aggregation or gelation is often linked to the lipid matrix itself and suboptimal long-term stabilizing forces.

Possible Causes & Solutions:

-

Lipid Polymorphism and Recrystallization: This is a critical factor in SLN stability. After production via hot homogenization, the lipid crystallizes rapidly into less stable, higher-energy polymorphic forms (α, β').[11] Over time, these forms transition into the more stable, highly ordered β modification. This rearrangement can expel the encapsulated drug and, more importantly, change the particle shape from spherical to needle-like, which promotes inter-particle aggregation and gel formation.[11]

-

Solution: The key is to inhibit this transformation.

-

Lipid Blends: Incorporate a structurally different lipid into your formulation. The imperfect crystal lattice created by a lipid blend can slow down the recrystallization process.

-

Sufficient Surfactant: A robust surfactant layer can sterically hinder the crystal growth and rearrangement on the particle surface.

-

-

-

Insufficient Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent particles.[12] For a physically stable nanosuspension stabilized primarily by electrostatic charge, a zeta potential of approximately ±30 mV is desirable.

-

Solution:

-

pH Adjustment: GSC is an anionic emulsifier, meaning it carries a negative charge. Ensure the pH of your aqueous phase is within its effective range of 5.0-8.0 to maximize this charge.[10]

-

Use Ionic Co-surfactants: Incorporating another charged surfactant can further increase the surface charge density.

-

-

Q3: I'm observing aggregation during storage at 4°C or after freeze-thaw cycles. How can I improve storage stability?

Storage conditions introduce new stresses to the system. Low temperatures can affect lipid crystallinity and hydration of the surfactant layer.

Possible Causes & Solutions:

-

Cryo-concentration and Crystal Growth: During freezing, water crystallizes, concentrating the nanoparticles into unfrozen micro-pockets. This close proximity can force aggregation. Ice crystals can also physically damage the protective surfactant layer.

-

Solution: Use cryoprotectants. Sugars like trehalose or mannitol added to the formulation before freezing can protect the SLNs by forming a glassy matrix and reducing ice crystal formation.

-

-

Temperature-Dependent Surfactant Desorption: Changes in temperature can alter the solubility and adsorption characteristics of your surfactants, potentially leading to partial desorption from the nanoparticle surface.

Troubleshooting Workflow Diagram

For a systematic approach, follow the logical progression outlined in the diagram below when encountering particle aggregation.

Caption: A logical workflow for troubleshooting SLN aggregation.

Key Experimental Protocols & Data

Protocol: Preparation of GSC SLNs by Hot High-Pressure Homogenization

This protocol provides a robust starting point for producing GSC-based SLNs.

-

Preparation of Phases:

-

Lipid Phase: Weigh Glyceryl Stearate Citrate and any other lipids into a glass beaker. Heat to 75°C (or 10°C above the melting point of the highest-melting lipid) until a clear, homogenous melt is obtained.[9]

-

Aqueous Phase: In a separate beaker, weigh the purified water, surfactant(s) (e.g., Polysorbate 80), and any other water-soluble components. Heat to the same temperature as the lipid phase (75°C) under constant stirring.[9]

-

-

Pre-emulsion Formation:

-

High-Pressure Homogenization (HPH):

-

Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

-

Homogenize the emulsion for 3-5 cycles at a pressure between 300-500 bar.[8][9] Note: The optimal pressure and cycle number must be determined experimentally for each formulation.

-

-

Cooling and Nanoparticle Formation:

-

Place the resulting hot nanoemulsion in an ice bath to cool down quickly under gentle stirring. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.

-

-

Characterization:

-

Measure the mean particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential using a suitable particle analyzer. A PDI < 0.3 is generally considered acceptable for homogenous populations.[13]

-

Data Table: Impact of Formulation Variables on Aggregation

| Parameter | Low Level | High Level | Expected Impact on Aggregation | Rationale |

| Lipid Concentration | 1-3% w/w | 5-10% w/w | Higher concentration increases aggregation risk. | Increases particle collision frequency and viscosity, potentially overwhelming the surfactant.[16] |